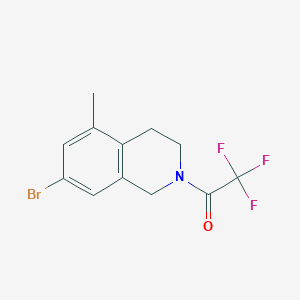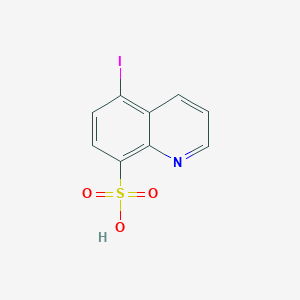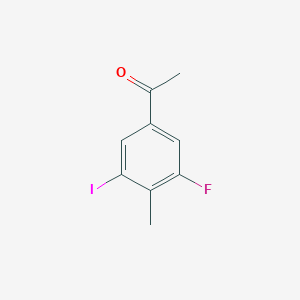
3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of polyunsaturated fatty acids It is structurally characterized by a pyrrole ring attached to a long hydrocarbon chain with multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Hydrocarbon Chain: The hydrocarbon chain with the desired double bond configuration is synthesized using methods such as Wittig reactions or olefin metathesis.
Attachment of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Final Assembly: The hydrocarbon chain is then attached to the pyrrole ring through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Functional groups can be introduced at specific positions on the pyrrole ring or the hydrocarbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated compounds, and various substituted derivatives, depending on the specific reaction conditions.
Applications De Recherche Scientifique
3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular signaling and membrane dynamics.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases and metabolic disorders.
Industry: It is used in the development of novel materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism and signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, lipid metabolism, and cellular signaling, potentially through the activation or inhibition of specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eicosapentaenoic Acid (EPA): A polyunsaturated fatty acid with similar structural features but lacking the pyrrole ring.
Arachidonic Acid: Another polyunsaturated fatty acid with a similar hydrocarbon chain but different double bond configuration.
Uniqueness
The presence of the pyrrole ring in 3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione distinguishes it from other similar compounds. This unique structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H35NO2 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(26)25-24(22)27/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,25,26,27)/b7-6-,10-9-,13-12-,16-15- |
Clé InChI |
AFRQZDQTGAUHTR-DOFZRALJSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC1=CC(=O)NC1=O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCCC1=CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


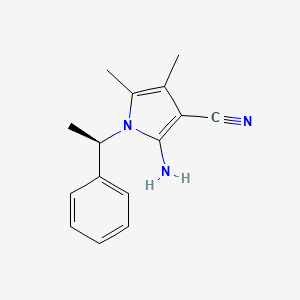
![8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
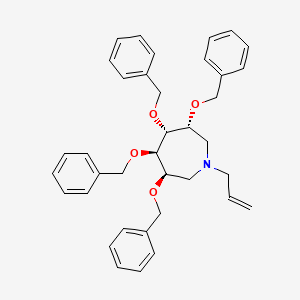
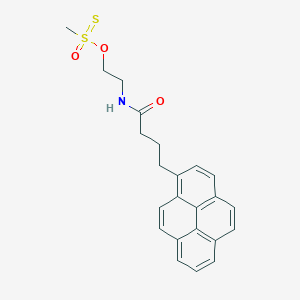
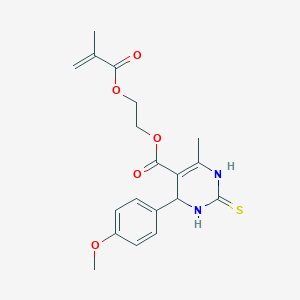
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
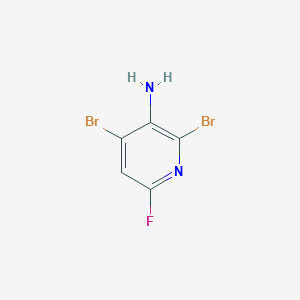
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
